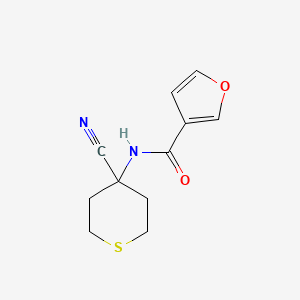

N-(4-cyanothian-4-yl)furan-3-carboxamide

Beschreibung

N-(4-Cyanothian-4-yl)furan-3-carboxamide is a heterocyclic carboxamide derivative featuring a furan-3-carboxamide core substituted at the nitrogen atom with a 4-cyanothian-4-yl group. The 4-cyanothian moiety consists of a six-membered tetrahydrothiopyran ring with a cyano (-CN) substituent at the 4-position. This compound is of interest due to its unique structural features, which combine a sulfur-containing saturated ring (thian) with electron-withdrawing cyano and carboxamide groups.

Eigenschaften

IUPAC Name |

N-(4-cyanothian-4-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-8-11(2-5-16-6-3-11)13-10(14)9-1-4-15-7-9/h1,4,7H,2-3,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMGFMYXSKNSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(4-cyanothian-4-yl)furan-3-carboxamide typically involves the reaction of 4-cyanothian-4-ylamine with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Analyse Chemischer Reaktionen

N-(4-cyanothian-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The furan ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-cyanothian-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group play crucial roles in its reactivity. The compound can interact with singlet oxygen and triplet chromophoric dissolved organic matter, leading to photodegradation reactions. These interactions are essential for understanding its environmental and biological effects .

Vergleich Mit ähnlichen Verbindungen

To contextualize the properties of N-(4-cyanothian-4-yl)furan-3-carboxamide, we compare it with structurally related carboxamide derivatives reported in the literature. Key compounds for comparison include:

Structural Analogues from Carboxamide Families

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties

- Melting Points: The 4-methoxyphenyl-substituted compound (97e) exhibits a significantly higher melting point (192–194°C) compared to diethylamino-phenyl analogs (88–91°C), likely due to enhanced hydrogen bonding from the hydrazinyl group and methoxy polarity .

- Spectral Data: ¹H NMR signals for carboxamide protons in analogs range from δ 10.29 (97e, DMSO-d₆) to δ 7.64 (aromatic protons in 47x) . The target compound’s cyano group would likely deshield adjacent protons, producing distinct NMR shifts.

Structural Diversity and Functional Groups

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound contrasts with electron-donating groups (e.g., diethylamino in 47x, methoxy in 97e), which may alter solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.